molecular formula C18H11N3 B14752021 13H-Benz[6,7]indolo[2,3-b]quinoxaline CAS No. 239-89-4

13H-Benz[6,7]indolo[2,3-b]quinoxaline

Cat. No.: B14752021
CAS No.: 239-89-4
M. Wt: 269.3 g/mol
InChI Key: VXVBPEKZFNJHIF-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are privileged structures in modern chemical science, forming the backbone of numerous pharmaceuticals and functional materials. mdpi.com Their prevalence stems from the ability of nitrogen atoms to form multiple bonding patterns, introduce dipoles, and act as hydrogen bond donors or acceptors. This versatility allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for biological activity and material performance. mdpi.com Derivatives of the indolo[2,3-b]quinoxaline scaffold, for instance, have demonstrated a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. jocpr.com

Overview of the Indolo[2,3-b]quinoxaline Core Structure and its Aza-Analogue Status

The core of indolo[2,3-b]quinoxaline consists of a planar, fused heterocyclic system. nih.gov This structure is formed by the annulation of an indole (B1671886) moiety to a quinoxaline (B1680401) core. nih.gov Quinoxaline itself is a benzopyrazine, comprising a benzene (B151609) ring fused to a pyrazine (B50134) ring. wikipedia.org The fusion of the indole ring expands the conjugated π-system, which is key to many of its electronic and photophysical properties. nih.govacs.org

The term "aza-analogue" refers to a compound where one or more carbon atoms in a ring system are replaced by a nitrogen atom. The indolo[2,3-b]quinoxaline scaffold can be considered an aza-analogue of other cytotoxic agents like cryptoleptine and ellipticine. This nitrogen incorporation significantly influences the molecule's electronic distribution and potential for intermolecular interactions. acs.org

Historical Context and Evolution of Research on Indolo[2,3-b]quinoxalines

Research into indolo[2,3-b]quinoxalines has evolved significantly over the years. Initially, the focus was on the synthesis of the core structure, often achieved through the condensation of o-phenylenediamines with isatins (indoline-2,3-diones). benthamscience.comjocpr.com Early investigations uncovered the potent biological activities of these compounds, particularly their ability to intercalate with DNA, leading to anticancer and antiviral applications. researchgate.netnih.gov For example, the derivative B-220 showed remarkable activity against the herpes virus.

More recently, the research landscape has expanded to include materials science. The unique photophysical and electrochemical properties of the indolo[2,3-b]quinoxaline scaffold have made it a promising candidate for applications in organic electronics. benthamscience.comnih.gov These include roles as semiconductors, emitting layers in organic light-emitting diodes (OLEDs), chemical sensors, and as stable, low-reduction-potential anolytes in nonaqueous redox flow batteries. benthamscience.comnih.govacs.orgnih.gov Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have further enabled the development of a diverse library of derivatives with tailored properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

239-89-4

Molecular Formula

C18H11N3

Molecular Weight

269.3 g/mol

IUPAC Name

3,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene

InChI

InChI=1S/C18H11N3/c1-2-6-12-11(5-1)9-10-13-16(12)21-18-17(13)19-14-7-3-4-8-15(14)20-18/h1-10H,(H,20,21)

InChI Key

VXVBPEKZFNJHIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=NC5=CC=CC=C5N=C34

Origin of Product

United States

Advanced Synthetic Methodologies for 13h Benz 1 2 Indolo 2,3 B Quinoxaline and Its Derivatives

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has become a cornerstone in the synthesis of complex heterocyclic systems like indolo[2,3-b]quinoxalines. researchgate.netresearchgate.net Catalysts based on palladium, ruthenium, copper, and indium have enabled the development of novel synthetic routes through various cross-coupling and cyclization strategies. researchgate.netresearchgate.netnih.govnih.gov These methods often rely on C–N bond formation, C–H bond activation, and annulation reactions to build the polycyclic framework. researchgate.netresearchgate.net

Palladium-Catalyzed C–N Coupling and C–H Activation Reactions

Palladium catalysis plays a pivotal role in the synthesis of nitrogen-containing heterocycles due to its versatility and functional group tolerance. beilstein-journals.orgnih.gov For the construction of the indolo[2,3-b]quinoxaline skeleton, palladium-catalyzed reactions, particularly those involving C–N coupling and C–H activation, are powerful tools. researchgate.netresearchgate.netrsc.org These strategies allow for the direct formation of key bonds, often under mild conditions, streamlining the synthetic process. beilstein-journals.orgnih.gov

The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for forming C–N bonds. beilstein-journals.orgnih.govnih.gov Modern synthetic approaches have utilized this reaction in sequence with intramolecular C–H functionalization to construct the indolo[2,3-b]quinoxaline ring system. researchgate.netresearchgate.net This combination allows for the coupling of an amine with an aryl halide, followed by an intramolecular cyclization that forms the indole (B1671886) portion of the final molecule. researchgate.netresearchgate.net These advanced methods provide an efficient route to various substituted indolo[2,3-b]quinoxaline derivatives. researchgate.netresearchgate.net

A general approach involves the Buchwald-Hartwig cross-coupling of 2-(hetero)aryl-substituted quinoxalines, which is then followed by an intramolecular SNH (nucleophilic substitution of hydrogen) reaction to achieve annulation. researchgate.netresearchgate.net This strategy has been successfully applied to generate a library of indolo[2,3-b]quinoxaline derivatives. researchgate.netresearchgate.net

Table 1: Buchwald-Hartwig Amination Conditions for Precursor Synthesis This is an illustrative table based on typical conditions for this reaction type, as specific data for 13H-Benz researchgate.netmdpi.comindolo[2,3-b]quinoxaline was not detailed in the provided search results.

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ X-Phos KOt-Bu Toluene 80-110

The Suzuki cross-coupling reaction, another cornerstone of palladium catalysis, is instrumental in forming C–C bonds. nih.govnih.gov This reaction has been employed to synthesize precursors for indolo[2,3-b]quinoxalines by coupling arylboronic acids or esters with appropriate halo-aromatic compounds. researchgate.netresearchgate.net Following the C–C bond formation, an annulation step, often involving an intramolecular cyclization, is performed to complete the heterocyclic framework. researchgate.netresearchgate.net

For instance, a triphenylethylene-modified indolo[2,3-b]quinoxaline derivative, TPE-IQ, was synthesized using a mild Suzuki-Miyaura coupling reaction. researchgate.netresearchgate.net This demonstrates the utility of this method for introducing complex substituents onto the core structure.

Table 2: Suzuki Cross-Coupling Reaction Parameters This is an illustrative table based on typical conditions for this reaction type, as specific data for 13H-Benz researchgate.netmdpi.comindolo[2,3-b]quinoxaline was not detailed in the provided search results.

Palladium Catalyst Ligand Base Solvent System Temperature (°C)
Pd(PPh₃)₄ None K₂CO₃ Toluene/Ethanol/H₂O 80-100

Ruthenium(II)-Catalyzed Ortho-C-H Functionalization

Ruthenium(II) catalysts have emerged as effective tools for direct C–H bond functionalization, offering alternative pathways for the synthesis of complex molecules. mdpi.comresearchgate.netnih.govrsc.org A notable one-pot synthesis of N-substituted indolo[2,3-b]quinoxalines utilizes a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides. nih.gov This process involves a double C–N bond formation, leading to the desired products in high yields. nih.gov

The reaction proceeds through the formation of a five-membered ruthenacycle intermediate, followed by a radical mechanism for the second C–N bond formation. nih.gov This method showcases a broad substrate scope and provides an efficient route to biologically relevant 6H-indolo[2,3-b]quinoxaline derivatives with yields up to 94%. nih.gov

Table 3: Ruthenium(II)-Catalyzed Synthesis of Indolo[2,3-b]quinoxalines

Reactants Catalyst Oxidant Yield (%)

Copper(I)-Catalyzed Coupling Reactions for Precursors

Copper-catalyzed reactions, particularly coupling reactions, are valuable for synthesizing the precursors required for the final indolo[2,3-b]quinoxaline structure. nih.govrsc.org These reactions are often more cost-effective than their palladium-catalyzed counterparts. Copper(I) catalysts can be used in Ullmann-type reactions to form C–N or C–O bonds, which are crucial steps in building the heterocyclic precursors. nih.gov For example, copper-doped nanoparticles have been proposed for the initial condensation reactions of substituted isatins with o-phenylenediamine (B120857), a classical route to the indolo[2,3-b]quinoxaline core. researchgate.netresearchgate.net

Indium(III)-Catalyzed Cyclization Reactions

Indium(III) catalysts, such as Indium(III) chloride (InCl₃), have proven effective in promoting cyclization reactions to form heterocyclic compounds. nih.govnih.gov An efficient one-pot synthesis of 12bH-benzo researchgate.netmdpi.com1,4-oxazepino[4,5-a]pyrrolo/indolo[2,1-c]quinoxalines has been developed using an InCl₃-catalyzed reaction between 1-(2-aminophenyl)pyrroles/indoles and 2-propargyloxybenzaldehydes. nih.gov

This process is highly atom- and step-economical, generating three new C/N–C bonds in a single operation. nih.gov The mechanism is proposed to proceed through the formation of an imine, which is then activated by the indium catalyst to trigger an intramolecular electrophilic aromatic substitution, leading to the cyclized product. nih.gov This methodology offers good substrate scope and utilizes a relatively inexpensive catalyst. nih.gov

Table 4: Indium(III)-Catalyzed Synthesis of Fused Quinoxalines

Reactants Catalyst Solvent Temperature (°C) Yield (%)

Condensation-Based Synthetic Routes

Condensation reactions represent the most fundamental and widely employed strategy for constructing the indolo[2,3-b]quinoxaline ring system. This approach typically involves the reaction of an ortho-diamine with a 1,2-dicarbonyl compound, leading to the formation of the fused pyrazine (B50134) ring.

Isatin (B1672199) and o-Phenylenediamine Condensations

The most common and direct route to the 6H-indolo[2,3-b]quinoxaline core involves the acid-catalyzed condensation of isatin (an indole-2,3-dione) with o-phenylenediamine. researchgate.netscilit.combenthamscience.com This reaction is typically performed in acidic solvents like boiling acetic acid, which facilitates the dehydration and subsequent cyclization to form the planar heterocyclic product. scilit.combenthamscience.com Studies have shown that the choice of solvent is critical; while acidic conditions yield the desired indoloquinoxaline, neutral or basic solvents can lead to a mixture of products, including anil and spiro compounds. scilit.com These byproducts can, however, be converted to the final product by heating or through acid treatment. scilit.com

Various catalysts, including Brønsted acids such as formic or hydrochloric acid, are effective in promoting this reaction. researchgate.netsapub.org Additionally, heterogeneous catalysts like nano-TiO2 have been successfully used under solvent-free conditions, offering a greener alternative that provides excellent yields and selective product formation. researchgate.net

Table 1: Conditions for Condensation of Isatin and o-Phenylenediamine
Catalyst/SolventConditionsYieldReference
Acetic AcidRefluxHigh scilit.combenthamscience.com
Hydrochloric Acid-- sapub.org
Nano-TiO₂100 °C, Solvent-freeExcellent researchgate.net

Reactions with 1-Alkyl-indoline-2,3-diones

To synthesize N-substituted indolo[2,3-b]quinoxaline derivatives, a common strategy involves the condensation of o-phenylenediamine with 1-alkyl-indoline-2,3-diones (N-alkylated isatins). This method allows for the direct incorporation of various alkyl chains at the N-6 position of the final quinoxaline (B1680401) structure, a key site for modifying the compound's pharmacological properties. researchgate.net

The reaction is typically carried out under reflux in a high-boiling solvent such as xylene for several hours. This approach has been successfully used to prepare a series of 6-alkyl-6H-indolo[2,3-b]quinoxalines with long alkyl chains, demonstrating the versatility of this method for creating diverse derivatives.

Condensation with 1,2-Diaminocyclohexane

The versatility of the condensation reaction is further demonstrated by using substituted diamines. The reaction of isatin derivatives with 1,2-diaminocyclohexane results in the formation of 1,2,3,4-tetrahydro-indolo[2,3-b]quinoxalines. The use of a cyclic diamine leads to a partially saturated pyrazine ring fused to the indole core.

This specific condensation is generally performed in a protic solvent like methanol (B129727) under reflux, with a catalytic amount of acetic acid to facilitate the reaction. This route provides access to derivatives with a distinct three-dimensional structure compared to the planar systems derived from o-phenylenediamine.

Isatin Alkylation as a Precursor Step

N-alkylation of the isatin core is a crucial preliminary step for the synthesis of many 6-substituted indolo[2,3-b]quinoxaline derivatives. nih.gov This process reduces the lability of the isatin nucleus and introduces functional handles for further modification. nih.gov The N-alkylation is typically achieved by generating the isatin anion with a base, followed by treatment with an alkylating agent like an alkyl halide. nih.gov

Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂), in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone. nih.gov This preparatory step is fundamental, as the resulting N-alkylated isatins can then be used in condensation reactions as described in section 2.2.2 to yield a wide array of derivatives. researchgate.netbohrium.com

Table 2: Common Reagents for N-Alkylation of Isatin
BaseSolventAlkylating Agent ExampleReference
K₂CO₃ or Cs₂CO₃DMF or NMPEthyl chloroacetate nih.gov
NaHDMFHalohydrocarbon
CaH₂DMF-

Modern and Green Chemistry Principles in Synthesis

In line with the principles of green chemistry, modern synthetic protocols aim to reduce reaction times, minimize waste, and avoid harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool in this regard for the preparation of quinoxaline derivatives.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been successfully applied to the synthesis of indolo[2,3-b]quinoxalines and related structures, offering significant advantages over conventional heating methods. benthamscience.comnih.gov Microwave heating is uniform and immediate, which enhances the collision frequency between molecules, thereby dramatically accelerating reaction rates. nih.gov This often leads to higher yields, shorter reaction times (minutes instead of hours), and minimized formation of unwanted side products. nih.gove-journals.in

Microwave-assisted protocols have been developed for the key condensation step between diamines and dicarbonyls, often in solvent-free media or using green solvents, which simplifies work-up procedures. researchgate.nete-journals.in For instance, the synthesis of quinoxaline derivatives via condensation of o-phenylenediamines and 1,2-diketones can be achieved in as little as 1-2.5 minutes with good yields. jocpr.com Furthermore, copper-catalyzed intramolecular N-arylation to form related fused systems has been achieved in 45-60 minutes under microwave irradiation, a significant improvement over conventional methods that require much longer reaction times. nih.gov This efficiency makes microwave-assisted synthesis a highly attractive and environmentally benign approach for accessing these important heterocyclic compounds. e-journals.in

Analytical Characterization of Synthesized Compounds

Mass Spectrometry (MS and HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of newly synthesized 13H-Benz rsc.orgnih.govindolo[2,3-b]quinoxaline derivatives. researchgate.netnih.gov Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. rsc.orgresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental formulas. researchgate.net For instance, in the characterization of various quinoxaline derivatives, ESI-TOF has been used to compare the calculated mass of the protonated molecule ([M+H]⁺) or sodiated adduct ([M+Na]⁺) with the experimentally found mass, often with errors of less than 5 ppm, which strongly supports the proposed structure. researchgate.net

In EI-MS, the fragmentation patterns can offer valuable structural information. The molecular ion peak is typically observed, and for certain derivatives, characteristic fragments arise from the cleavage of substituent groups. researchgate.netrsc.org For example, studies on long-chain alkyl derivatives of the related 6H-indolo[2,3-b]quinoxaline have shown clear molecular ion peaks corresponding to their respective masses (e.g., m/z = 359 for a decyl derivative, m/z = 415 for a tetradecyl derivative). researchgate.netresearchgate.net

Compound/DerivativeIonization ModeIon TypeCalculated m/zFound m/zReference
2-(2-aminophenyl)quinoxaline derivativeESI-TOF[M+H]⁺362.1652362.1662 researchgate.net
2-(2-amino-4,5-dimethylphenyl)quinoxaline derivativeESI-TOF[M+Na]⁺348.1471348.1480 researchgate.net
2-(2-amino-4-isopropylphenyl)quinoxaline derivativeESI-TOF[M+H]⁺340.1808340.1816 researchgate.net
6-Decyl-6H-indolo[2,3-b]quinoxalineEIM⁺359.2358359 researchgate.netresearchgate.net
6-Tetradecyl-6H-indolo[2,3-b]quinoxalineEIM⁺415.3008415 researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. For 13H-Benz rsc.orgnih.govindolo[2,3-b]quinoxaline and its analogues, the IR spectrum reveals characteristic absorption bands that confirm key structural features. researchgate.net

The spectra of these compounds are typically characterized by:

N-H Stretching: For derivatives with an unsubstituted indole nitrogen, a band may appear in the 3450-3200 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from alkyl substituents appear below 3000 cm⁻¹.

C=N and C=C Stretching: The quinoxaline and indole ring systems contain multiple C=N and C=C bonds. These give rise to a series of characteristic absorption bands in the 1650-1450 cm⁻¹ fingerprint region. researchgate.net For example, bands around 1620 cm⁻¹ are often assigned to the C=N stretching vibration. researchgate.net

C-N Stretching: These vibrations typically appear in the 1350-1250 cm⁻¹ range.

Vibrational ModeTypical Wavenumber (cm⁻¹)SignificanceReference
N-H Stretch (secondary amine)3450 - 3300Indicates presence of N-H bond in the indole or aniline (B41778) moiety researchgate.net
Aromatic C-H Stretch3100 - 3000Confirms aromatic nature of the core structure
Aliphatic C-H Stretch3000 - 2850Indicates presence of alkyl substituents
C=N Stretch1650 - 1550Characteristic of the quinoxaline ring researchgate.net
C=C Stretch (Aromatic)1600 - 1450Confirms aromatic rings
C-N Stretch1350 - 1250Relates to the amine and heterocyclic framework researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the π-conjugated system of 13H-Benz rsc.orgnih.govindolo[2,3-b]quinoxaline derivatives. The absorption spectra provide insights into the electronic structure, including the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The parent indolo[2,3-b]quinoxaline core exhibits well-defined absorption peaks corresponding to π-π* and n-π* transitions. rsc.org A typical spectrum shows absorption bands around 290, 330, 355, and a lower energy band at approximately 420 nm. rsc.org This long-wavelength absorption is attributed to an intramolecular charge transfer (ICT) from the electron-rich indole portion to the electron-deficient quinoxaline segment. rsc.org

Introducing donor and acceptor groups to the core structure can significantly modify the electronic properties and, consequently, the UV-Vis spectra. This often leads to new, intense ICT bands at longer wavelengths (bathochromic shift), extending into the visible region (500-600 nm). rsc.org The position of these bands can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This tunability of the electronic properties is a key feature for their application in materials science, such as in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. mdpi.com For instance, a benzo[g]indolo[2,3-b]quinoxaline derivative has been shown to exhibit pronounced halochromism, where its absorption can be controlled over the entire visible spectrum and into the near-IR through protonation. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light, providing information about the stereochemistry and conformation of a molecule. While the parent 13H-Benz rsc.orgnih.govindolo[2,3-b]quinoxaline is achiral, CD spectroscopy becomes highly relevant for its chiral derivatives. Chirality can be introduced through the attachment of chiral side chains, the formation of atropisomers, or by their interaction with other chiral molecules.

A key application of CD spectroscopy in this context is to study the binding of these compounds to chiral biological macromolecules like DNA. For example, the DNA binding properties of certain 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, which act as DNA intercalators, have been characterized using CD spectroscopy. The interaction with the chiral DNA helix induces a CD signal for the achiral drug molecule, providing insights into the binding mode and affinity.

In studies of other related chiral heterocyclic systems, such as steroidal quinoxalines, CD analysis has been used to determine their helicity based on the sign of the observed Cotton effects. This provides a direct link between the spectral data and the absolute configuration of the molecule.

Electrochemical and Photochemical Investigations

Electrochemical studies, primarily using cyclic voltammetry (CV), are essential for determining the redox properties of 13H-Benz rsc.orgnih.govindolo[2,3-b]quinoxaline derivatives. These measurements provide the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels of the compounds. The HOMO level is related to the ionization potential (electron-donating ability), while the LUMO level is related to the electron affinity (electron-accepting ability).

This data is critical for designing materials for electronic applications. For example, derivatives with low-lying LUMO levels (e.g., -3.29 to -3.43 eV) have been identified as potential n-type materials for organic electronics. rsc.org Furthermore, the development of indolo[2,3-b]quinoxaline derivatives as anolytes for nonaqueous redox flow batteries has been successful due to their low reduction potentials (e.g., -2.01 V vs Fc/Fc⁺) and high electrochemical stability.

Photochemical investigations explore the behavior of these molecules upon exposure to light. Their strong absorption in the UV and visible regions makes them suitable for applications in photochemistry and photophysics. They have been investigated as photosensitizers in dye-sensitized solar cells, where their ability to absorb light and facilitate charge separation is exploited. The study of their photoluminescence (fluorescence) properties is also important, with research focusing on applications in OLEDs and chemical sensors. mdpi.com Some derivatives also exhibit aggregation-induced emission (AIE), a desirable property where fluorescence is enhanced in the solid state.

Derivative TypeTechniqueKey FindingsApplication RelevanceReference(s)
Anthraquinone-derivedCyclic VoltammetryLUMO levels: -3.29 to -3.43 eVn-type materials for optoelectronics rsc.org
tert-Butyl-(methoxyethyl)-substitutedCyclic VoltammetryLow reduction potential: -2.01 V vs Fc/Fc⁺Anolytes for redox flow batteries
Perfluoro-phenylenyl substitutedCyclic VoltammetryHOMO/LUMO levels determinedHole-injection layers in OLEDs
Benzo[g]indolo[2,3-b]quinoxalineUV-Vis SpectroscopyPronounced halochromism (acid-responsive)Colorimetric acid vapor sensors nih.gov
Donor-Acceptor DyesPhotovoltaic measurementsPower conversion efficiency up to 5.27%Dye-sensitized solar cells

Advanced Medicinal Chemistry and Biological Activity Investigations

Antiviral Activity Profiles

Derivatives of the indolo[2,3-b]quinoxaline scaffold have demonstrated notable inhibitory effects against a range of DNA and RNA viruses. The planar structure of these molecules allows them to intercalate with viral DNA, a primary mechanism behind their antiviral action.

Activity against Herpes Simplex Virus Type 1 (HSV-1)

Research has shown that certain derivatives of indolo[2,3-b]quinoxaline are potent inhibitors of Herpes Simplex Virus Type 1 (HSV-1) replication. One of the most studied compounds, a derivative known as B-220, has been shown to inhibit HSV-1 replication in tissue culture at concentrations ranging from 1 to 5 µM. nih.govnih.govnih.gov The antiviral effect is dependent on the multiplicity of infection and the cell type used in the assay. nih.govnih.gov The mechanism of action is believed to be the intercalation of the compound into the viral DNA helix, which consequently disrupts processes essential for viral uncoating. nih.gov Further studies have indicated that viral DNA synthesis, as well as the production of early and late viral proteins, is inhibited at concentrations between 0.5 to 4.5 µM for B-220. nih.govnih.gov

DerivativeVirus StrainCell LineEC50 (µM)Reference
B-220HSV-1Various1 - 5 nih.govnih.gov

Efficacy against Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV)

The antiviral activity of indolo[2,3-b]quinoxaline derivatives extends to other members of the herpesvirus family, including Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV). The derivative B-220 has demonstrated efficacy against both CMV and VZV, inhibiting their replication in tissue culture at concentrations similar to those effective against HSV-1, specifically in the 1 to 5 µM range. nih.govnih.govnih.gov This broad-spectrum anti-herpesvirus activity highlights the potential of this class of compounds as a basis for the development of new antiviral therapies.

DerivativeVirus StrainCell LineEC50 (µM)Reference
B-220CMVVarious1 - 5 nih.govnih.gov
B-220VZVVarious1 - 5 nih.govnih.gov

Effects on Vesicular Stomatitis Virus (VSV)

The antiviral spectrum of indolo[2,3-b]quinoxaline derivatives also includes activity against Vesicular Stomatitis Virus (VSV), an RNA virus. Studies on 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have demonstrated their antiviral properties. Within this series of compounds, the morpholine (B109124) and 4-methyl-piperidine derivatives were identified as the most active against VSV and also exhibited the lowest cytotoxicity. nih.gov

Interferon-Inducing Abilities

In addition to direct antiviral action, certain 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives have been identified as potent inducers of interferon. nih.govresearchgate.net Interferons are cytokines that play a crucial role in the innate immune response to viral infections. The ability of these compounds to stimulate interferon production suggests an additional, indirect mechanism by which they can contribute to antiviral defense. These derivatives are characterized as being low-toxic, potent interferon inducers. nih.govresearchgate.net

Anti-Neoplastic Efficacy

The DNA intercalating properties of indolo[2,3-b]quinoxalines also form the basis for their investigation as anti-cancer agents. By inserting into the DNA of cancer cells, these compounds can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Cytotoxic Activity against Human Leukemia (HL-60) Cell Lines

Several studies have investigated the cytotoxic effects of 6H-indolo[2,3-b]quinoxaline derivatives against the human promyelocytic leukemia cell line, HL-60. Research has demonstrated a clear relationship between the DNA binding affinity of these compounds and their cytotoxic activity. researchgate.net Specific derivatives, designated as IDQ-5, IDQ-10, IDQ-11, IDQ-13, and IDQ-14, have shown significant in vitro activity against HL-60 cells. researchgate.net The cytotoxic mechanism of the most effective compounds in this class has been shown to induce a significant accumulation of cells in the G2/M phase of the cell cycle. researchgate.net

Inhibition of Proliferation in Pancreatic Cancer Cell Lines

Derivatives of the 13H-Benz jocpr.comnih.govindolo[2,3-b]quinoxaline scaffold have demonstrated notable efficacy in inhibiting the proliferation of pancreatic cancer cells. A significant analog, 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline, has shown dose-dependent effectiveness against both the primary BxPC-3 and the metastatic AsPC-1 pancreatic cancer cell lines.

In preclinical studies, this compound exhibited potent cytotoxic effects, with specific half-maximal inhibitory concentrations (IC50) recorded. The IC50 value against the AsPC-1 cell line was determined to be 336.5 nM, while for the BxPC-3 cell line, it was 347.5 nM. These findings highlight the potential of this class of compounds in the development of novel therapeutic agents for pancreatic cancer.

Table 1: Antiproliferative Activity of a 5,11-dimethyl-5H-indolo[2,3-b]quinoline derivative against Pancreatic Cancer Cell Lines

Cell Line IC50 (nM)
AsPC-1 336.5
BxPC-3 347.5

Activity against Other Cancer Cell Lines (e.g., MCF-7, HeLa, A549, SKOV3, HCT-116)

The anticancer activity of 13H-Benz jocpr.comnih.govindolo[2,3-b]quinoxaline derivatives extends beyond pancreatic cancer to a range of other human cancer cell lines. For instance, amide conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline have been evaluated against the MCF-7 breast cancer cell line and the HeLa cervical carcinoma cell line.

Furthermore, a series of novel nih.govresearchgate.netrsc.orgtriazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated for their antiproliferative activities against several cancer cell lines, including the human colon carcinoma cell line HCT-116. One of the most potent derivatives in this series displayed significant activity against HCT-116 with an IC50 value of 27.13 ± 2.2 μM. Another study on 2-oxo-3-phenylquinoxaline derivatives also reported notable reductions in the viability of HCT-116 cells, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL for two different derivatives.

In the context of ovarian cancer, a library of novel 1,3,4-oxadiazole-quinoxalines was synthesized and evaluated for cytotoxic activity. Several of these derivatives showed good inhibition percentages over different cell lines, including ovarian cancer lines, suggesting potential relevance for activity against cell lines like SKOV3. One compound, in particular, demonstrated activity against a panel of cancer cell lines including those of ovarian origin.

Table 2: Antiproliferative Activity of Selected Quinoxaline (B1680401) Derivatives Against Various Cancer Cell Lines

Derivative Class Cell Line IC50 (μM)
nih.govresearchgate.netrsc.orgtriazolo[4,3-a]quinoxaline HCT-116 27.13 ± 2.2
2-oxo-3-phenylquinoxaline HCT-116 28.85 ± 3.26 (μg/mL)
2-oxo-3-phenylquinoxaline HCT-116 26.75 ± 3.50 (μg/mL)
1,3,4-oxadiazole-quinoxaline MCF-7 1.85

Antimicrobial and Antitubercular Properties

Antibacterial Activity (e.g., S. aureus, B. subtilis, P. aeruginosa, E. coli)

Quinoxaline derivatives have been a subject of interest for their antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have demonstrated the efficacy of these compounds against clinically relevant pathogens.

For example, certain 2,3-bis(phenylamino) quinoxaline derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.98 mg/L. The same study also reported activity against Pseudomonas aeruginosa and Escherichia coli, though generally with higher MIC values. Another study focusing on a specific quinoxaline derivative reported that against sixty MRSA isolates, the majority of MIC findings were 4 µg/mL. nih.gov

The antibacterial spectrum of quinoxaline derivatives also includes activity against Bacillus subtilis. Research on new substituted quinoxalines revealed that several tested compounds exhibited good antibacterial activity against B. subtilis, with some showing MIC values of 16 μg/mL. nih.gov

Table 3: Antibacterial Activity of Selected Quinoxaline Derivatives

Derivative Class Bacterium MIC
2,3-bis(phenylamino) quinoxaline S. aureus 0.98 mg/L
Quinoxaline derivative MRSA 4 µg/mL nih.gov
Substituted quinoxaline B. subtilis 16 µg/mL nih.gov
2,3-bis(phenylamino) quinoxaline P. aeruginosa >125 mg/L
2,3-bis(phenylamino) quinoxaline E. coli >125 mg/L

Antitubercular and Antimycobacterial Activity against Mycobacterium tuberculosis

The global health threat posed by tuberculosis has spurred the search for new therapeutic agents, and quinoxaline derivatives have emerged as a promising scaffold. Various studies have highlighted the potent in vitro activity of this class of compounds against Mycobacterium tuberculosis.

Quinoxaline derivatives fused with azetidinone and thiazolidinone moieties have demonstrated activity comparable to the first-line anti-TB drug isoniazid, with MIC values ranging from 0.67 to 0.97 µg/mL. Furthermore, a series of quinoxaline-derived chalcones inhibited the growth of M. tuberculosis with MIC values in the range of 3.13 to 12.5 µg/mL. Another class, quinoxaline 1,4-di-N-oxide derivatives, has also shown significant promise, with some compounds exhibiting MIC values as low as 0.53 μM against replicating M. tuberculosis.

**Table 4: Antitubercular Activity of Selected Quinoxaline Derivatives against *Mycobacterium tuberculosis***

Derivative Class MIC
Azetidinone/Thiazolidinone Fused Quinoxalines 0.67–0.97 µg/mL
Quinoxaline-derived Chalcones 3.13–12.5 µg/mL
Quinoxaline-1,4-di-N-oxide 0.53 μM

Other Significant Pharmacological Activities

Anticonvulsant Properties

In addition to their anticancer and antimicrobial activities, derivatives of the broader quinoxaline family have been investigated for their potential as anticonvulsant agents. Epilepsy, a prevalent neurological disorder, necessitates the development of new and more effective treatments.

Research into novel sets of quinoxaline derivatives has identified compounds with promising in vivo anticonvulsant activity in pentylenetetrazol-induced seizure models. Certain derivatives exhibited significant efficacy, with median effective dose (ED50) values of 23.02 mg/kg and 23.86 mg/kg. These findings suggest that the quinoxaline scaffold could be a valuable template for the development of new anticonvulsant drugs.

Antipsychotic Activity and Structural Resemblance to Aripiprazole

Certain derivatives of indolo[2,3-b]quinoxaline have demonstrated moderate antipsychotic activity. jocpr.com This pharmacological effect is attributed to their structural similarity to Aripiprazole, a well-established atypical antipsychotic medication. jocpr.comresearchgate.net Aripiprazole is known for its partial agonist activity at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and antagonist activity at 5-HT2A receptors. researchgate.netnih.gov The structural analogy between the indolo[2,3-b]quinoxaline scaffold and Aripiprazole suggests that these compounds may interact with similar neurological targets, offering a potential new avenue for the development of antipsychotic agents. jocpr.com

Anti-inflammatory Effects

Derivatives of 6H-indolo[2,3-b]quinoxaline have been identified as possessing significant anti-inflammatory properties. researchgate.net In one study, a series of newly synthesized hexahydro-6H-indolo[2,3-b]quinoxaline derivatives were screened for their biological activity, with some compounds exhibiting notable anti-inflammatory effects. researchgate.net

Further research has explored the anti-inflammatory potential of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride when loaded into soluble starch nanoparticles. nih.gov In an experimental model of methotrexate-induced inflammation, these nanoparticles demonstrated a significant anti-inflammatory effect. This was evidenced by a substantial increase in the levels of the antioxidant glutathione (B108866) (GSH) and a marked decrease in oxidants and inflammatory mediators in both lung and liver tissues, as detailed in the tables below. nih.gov

Table 1: Effect of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Nanoparticles on Lung Oxidants and Antioxidants in a Methotrexate-Induced Inflammation Model

Treatment GroupGSH (nmol/g tissue)MDA (nmol/g tissue)NO (μmol/g tissue)AOPP (nmol/g tissue)
ControlHighLowLowLow
Methotrexate-inducedDecreasedIncreasedIncreasedIncreased
Nanoparticle-treatedSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Data adapted from a study on the anti-inflammatory effects of the compound in an experimental model. nih.gov

Table 2: Effect of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Nanoparticles on Liver Oxidants and Antioxidants in a Methotrexate-Induced Inflammation Model

Treatment GroupGSH (nmol/g tissue)MDA (nmol/g tissue)NO (μmol/g tissue)AOPP (nmol/g tissue)
ControlHighLowLowLow
Methotrexate-inducedDecreasedIncreasedIncreasedIncreased
Nanoparticle-treatedSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Data adapted from a study on the anti-inflammatory effects of the compound in an experimental model. nih.gov

Angiotensin II Receptor Antagonism

The quinoxaline scaffold, a core component of the 13H-Benz nih.govgoogle.comindolo[2,3-b]quinoxaline structure, has been investigated for its potential to antagonize the angiotensin II receptor. nih.gov Angiotensin II receptor blockers (ARBs) are a class of drugs used to treat hypertension and other cardiovascular conditions. mdpi.com Research into novel quinoxaline heterocycles has led to the development of potent angiotensin II receptor antagonists. nih.gov For instance, quinoxaline N-oxide derivatives have been shown to exhibit potent and long-lasting effects. nih.gov This line of research suggests that derivatives of 13H-Benz nih.govgoogle.comindolo[2,3-b]quinoxaline could be designed to target the angiotensin II receptor, offering a potential therapeutic strategy for cardiovascular diseases. nih.govmdpi.com

AMPA/GlyN Receptor Antagonism

Quinoxaline-2,3-dione derivatives have been identified as potent and selective antagonists of the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system. nih.govresearchgate.net Some of these compounds also exhibit activity at the glycine-binding site of the NMDA receptor (GlyN). nih.gov The development of AMPA receptor antagonists is a significant area of research for the treatment of neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy and cerebral ischemia. researchgate.net The structural relationship between these active quinoxaline-2,3-diones and 13H-Benz nih.govgoogle.comindolo[2,3-b]quinoxaline suggests that the latter could serve as a template for the design of novel AMPA/GlyN receptor antagonists.

Immunomodulating Effects

Certain 6H-indolo[2,3-b]quinoxaline derivatives have demonstrated notable immunomodulating properties. researchgate.netresearchgate.net In preclinical studies, two derivatives were shown to possess activity comparable to or even exceeding that of the reference drug Amixin. researchgate.net One of these indoloquinoxaline compounds significantly enhanced the metabolic activity of macrophages and boosted their phagocytic potential. researchgate.net These findings indicate that the immunomodulating effects of these compounds are significant and warrant further investigation for their potential therapeutic applications in immune-related disorders. researchgate.net

Antidiabetic Potential

The indolo[2,3-b]quinoxaline framework is recognized as a structural motif present in numerous pharmacologically active compounds, including those with antidiabetic activity. researchgate.netnih.gov The therapeutic approach for type 2 diabetes often involves the inhibition of enzymes such as α-glucosidase and α-amylase, which are responsible for the breakdown of carbohydrates. nih.govmdpi.com By inhibiting these enzymes, the rise in blood glucose levels after a meal can be controlled. nih.govmdpi.com Research into oxindole-derived compounds, which share structural similarities with the indole (B1671886) portion of 13H-Benz nih.govgoogle.comindolo[2,3-b]quinoxaline, has shown them to be potent inhibitors of the α-glucosidase enzyme. nih.gov This suggests that the indolo[2,3-b]quinoxaline scaffold could be a promising starting point for the development of new antidiabetic agents. researchgate.netnih.gov

Implications for Neurodegenerative Disease Treatment

The development of multi-target-directed ligands is an emerging and promising strategy for tackling complex neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov In this context, a series of indoloquinoxaline derivatives have been designed and synthesized. nih.gov In vitro studies revealed that these compounds exhibit moderate to good inhibitory activity against cholinesterase, a key target in Alzheimer's therapy. nih.gov

One particular derivative, 6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline, was identified as a potent and selective butyrylcholinesterase (BuChE) inhibitor, with an IC50 of 0.96 µM. nih.gov This compound also demonstrated the ability to inhibit the self-induced aggregation of amyloid-β peptide (Aβ1-42), another critical pathological hallmark of Alzheimer's disease, showing 51.24% inhibition at a 50 μM concentration. nih.gov Furthermore, some compounds in this series displayed moderate antioxidant activity. nih.gov These multi-faceted activities highlight the potential of the indoloquinoxaline scaffold in the development of novel therapeutics for neurodegenerative diseases. google.comnih.gov

Molecular Mechanisms of Action

The biological activities of 13H-Benz a2bchem.comresearchgate.netindolo[2,3-b]quinoxaline and its derivatives are primarily attributed to their interactions with fundamental cellular components. Research has centered on their ability to bind to DNA, inhibit essential enzymes, and potentially interact with cellular receptors.

DNA Intercalation and Binding Affinity

The predominant mechanism of pharmacological action for 6H-indolo[2,3-b]quinoxaline derivatives, a class to which 13H-Benz a2bchem.comresearchgate.netindolo[2,3-b]quinoxaline belongs, is DNA intercalation. nih.gov The planar nature of this fused heterocyclic system allows it to insert between the base pairs of the DNA double helix. nih.gov This interaction is a critical factor in the anticancer and antiviral activities observed for these compounds. nih.gov Spectroscopic studies have confirmed that the planar aromatic moieties of these compounds intercalate between the nucleobases upon interaction with DNA. daneshyari.com Derivatives of this scaffold have shown a preference for binding to AT-rich regions of the DNA. daneshyari.com The binding constants for monomeric and dimeric derivatives have been found to be high, in the range of approximately 10⁶ M⁻¹ and 10⁹ M⁻¹, respectively, indicating a strong affinity for DNA. daneshyari.com

Derivatives of the indolo[2,3-b]quinoxaline scaffold have been shown to interact with and stabilize not only the common B-form DNA duplex but also non-canonical structures like DNA triplexes. One notable derivative, 9-OH-B220, has been characterized for its binding to both synthetic double and triple helical DNA and RNA. nih.gov Flow linear dichroism studies of this compound with DNA duplexes and triplexes revealed a strongly negative signal, which is consistent with an intercalative binding mode where the chromophore is situated between the base pairs or triplets. nih.gov This intercalative binding is a key feature of the interaction of these compounds with various forms of nucleic acids.

A significant consequence of the intercalation of 13H-Benz a2bchem.comresearchgate.netindolo[2,3-b]quinoxaline derivatives into the DNA helix is the enhancement of the thermal stability of the resulting DNA-compound complex. nih.gov This increased stability is a key parameter in elucidating the biological activities of these compounds. nih.gov For instance, highly active derivatives such as NCA0424, B-220, and 9-OH-B-220 have demonstrated good binding affinity to DNA, which is evident from the high thermal stability of their complexes with DNA. nih.gov The derivative 9-OH-B220 was found to effectively enhance the thermal stability of both double and triple helical DNA states. nih.gov In one study, this compound provided an unusually large stabilization of the poly(dA)•2poly(dT) triple helix, shifting the triplex-to-duplex transition temperature by 52.5°C. nih.gov

Below is a data table summarizing the thermal stabilization effects of a representative indolo[2,3-b]quinoxaline derivative on DNA structures.

DNA StructureDerivativeChange in Melting Temperature (ΔTm)Reference
poly(dA)•2poly(dT)9-OH-B220+52.5°C nih.gov

Enzyme Inhibition (e.g., IKKβ phosphorylation, FAAH, MAGL, CK2, RAD51)

While DNA intercalation is the most predominantly studied mechanism, research into the enzyme inhibitory potential of the 13H-Benz a2bchem.comresearchgate.netindolo[2,3-b]quinoxaline scaffold is an emerging area. However, specific inhibitory activity against IKKβ phosphorylation, FAAH, MAGL, CK2, and RAD51 by compounds with this precise core structure is not extensively documented in the current scientific literature. Some derivatives of the broader 6H-indolo[2,3-b]quinoxaline class have been noted to possess poor inhibitory activity against topoisomerase II. nih.gov A recent study on pyrrolo[1,2-a]quinoxalines, a related but structurally distinct class of compounds, has mentioned their investigation as potential inhibitors of human protein kinases CK2 and RAD51. acs.org

Receptor Antagonism Mechanisms

Currently, there is a lack of specific research detailing the receptor antagonism mechanisms of 13H-Benz a2bchem.comresearchgate.netindolo[2,3-b]quinoxaline. While some quinoxaline derivatives have been investigated as receptor antagonists, for example, as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor, this activity has not been specifically characterized for the benz a2bchem.comresearchgate.netindolo[2,3-b]quinoxaline scaffold. science.gov

Structure Activity Relationship Sar and Computational Investigations

Systematic Structure-Activity Relationship (SAR) Studies

Systematic SAR studies on the broader class of indolo[2,3-b]quinoxalines, to which 13H-Benz jocpr.comnih.govindolo[2,3-b]quinoxaline belongs, have provided valuable insights into the molecular features that govern their pharmacological effects.

The nature and placement of substituent groups on the indoloquinoxaline core are critical determinants of biological activity. nih.gov The electronic properties and steric bulk of these substituents can influence DNA binding affinity, cellular uptake, and interaction with target enzymes.

The electronic characteristics of substituents play a significant role in modulating the properties of the quinoxaline (B1680401) core. The introduction of electron-withdrawing groups, such as cyanide (CN), at the 6- and 7-positions of a quinoxaline moiety has been shown to lower the lowest unoccupied molecular orbital (LUMO) levels, which can enhance electron injection and transport properties. beilstein-journals.org Conversely, attaching electron-donating groups can also tune the molecule's electronic properties; for instance, a tert-butyl group was found to lower the reduction potential of an indolo[2,3-b]quinoxaline derivative. rwth-aachen.de These modifications can significantly alter the electrochemical properties of the compounds, which may influence their biological interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on a series of 6H-indolo[2,3-b]quinoxaline derivatives have shed light on the structural requirements for enhanced cytotoxic potency. researchgate.netnih.gov The QSAR models developed suggest that for increased cytotoxic activity, candidate structures should incorporate either cyclic substituents or substituents that feature primary carbon atoms. researchgate.netnih.gov This indicates that the size, shape, and nature of the carbon atoms in the substituent directly attached to the core structure are important for its anticancer effects.

Substituent FeaturePredicted Impact on CytotoxicitySource
Cyclic SubstituentsIncreased Potency researchgate.netnih.gov
Primary Carbon SubstituentsIncreased Potency researchgate.netnih.gov

For example, the presence of a positively charged aminoalkyl group is a feature often associated with active interferon inducers and antivirals among planar polycyclic compounds due to its role in DNA intercalation. daneshyari.com Studies on highly active 6H-indolo[2,3-b]quinoxaline derivatives like B-220 have demonstrated a strong binding affinity to DNA, which is linked to the specific side chains they possess. researchgate.netnih.gov

The addition of another benzene (B151609) ring to the indolo[2,3-b]quinoxaline core, creating a benzoindoloquinoxaline structure such as 13H-Benz jocpr.comnih.govindolo[2,3-b]quinoxaline, has a marked effect on its interaction with DNA and its biological activity. daneshyari.comnih.gov A comparative study showed that 7-(2-aminoethyl)-7H-benzo researchgate.netbenthamscience.comindolo[2,3-b]quinoxalines bind more strongly to DNA than their corresponding 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline counterparts. daneshyari.comnih.gov However, this enhanced DNA affinity does not always translate to increased activity for all biological targets. The same study revealed that the antiviral activity was significantly reduced with the annulation of the benzene ring. daneshyari.comnih.gov

Compound ClassDNA Binding Affinity (lg Ka)Antiviral ActivitySource
6H-indolo[2,3-b]quinoxalines5.57 - 5.89Potent daneshyari.com
7H-benzo researchgate.netbenthamscience.comindolo[2,3-b]quinoxalines6.23 - 6.87Significantly Reduced daneshyari.comnih.gov

QSAR modeling has been employed as a tool to understand and predict the cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives, the parent scaffold of the benzannulated compound. researchgate.netnih.gov These computational studies help to correlate the structural or physicochemical properties of the compounds with their biological activities. A notable QSAR study focusing on cytotoxic activity against a human leukemia (HL-60) cell line concluded that cytotoxic potency could be increased by incorporating specific structural features. researchgate.netnih.gov The derived model pointed to the importance of cyclic substituents or substituents with primary carbon atoms for enhancing the anticancer effects of this class of compounds. researchgate.netnih.gov Such models are valuable for the rational design and future development of more potent DNA intercalating agents based on the indolo[2,3-b]quinoxaline nucleus. researchgate.net

Impact of Substituent Nature and Position on Biological Activity

Advanced Computational Chemistry

Advanced computational chemistry techniques have become indispensable tools for elucidating the structural and electronic properties of complex heterocyclic systems like 13H-Benz benthamscience.comnih.govindolo[2,3-b]quinoxaline and its parent compound, indolo[2,3-b]quinoxaline (IQ). These methods provide deep insights into molecular behavior, guiding the rational design of new derivatives with enhanced properties for various applications. benthamscience.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For indolo[2,3-b]quinoxaline derivatives, DFT calculations are employed to determine optimized molecular geometries and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.infonih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that influences the molecule's electronic properties, reactivity, and optical characteristics. nih.gov

In studies of various quinoxaline derivatives, DFT calculations using the B3LYP functional have been performed to predict their equilibrium conformation and electronic properties. ias.ac.inscispace.com For instance, theoretical studies on novel indolo[2,3-b]quinoxaline-based dyes designed for solar cells showed that the HOMO and LUMO levels are delocalized across the molecular backbone, indicating efficient charge separation capabilities. rsc.org The distribution of these orbitals and their energy values suggest that these compounds can possess good semiconducting properties. d-nb.info The calculated HOMO-LUMO energy gap for one such derivative, 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, was found to be 3.8918 eV. nih.gov

Table 1: Calculated Electronic Properties of Selected Quinoxaline Derivatives using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative 6-5.60-3.042.56
Derivative 7-5.83-3.162.67
1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one-6.1381-2.24633.8918

Data sourced from multiple studies on quinoxaline derivatives. d-nb.infonih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand the mechanism of action of pharmacologically active compounds by simulating their interaction with biological targets like proteins or DNA. nih.govresearchgate.net

For derivatives of the indolo[2,3-b]quinoxaline scaffold, molecular docking has been instrumental in elucidating their potential as therapeutic agents. nih.gov For example, docking studies have been conducted to explore the antimycobacterial activity of 6H-indolo[2,3-b]quinoxaline amine derivatives. researchgate.net These simulations identified plausible protein-ligand interactions, suggesting a mechanism of antibacterial action. researchgate.net Similarly, in the development of novel quinoxaline derivatives as anticancer agents, docking studies showed that certain compounds could effectively bind to the EGFR receptor, a key target in lung cancer therapy. nih.gov

The primary mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is DNA intercalation. nih.govresearchgate.net Computational studies have been performed to model the interaction of these compounds with DNA and DNA-topoisomerase complexes. Results for conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline, an analog of the parent structure, predicted strong binding to the enzyme-DNA complex, with calculated Ki values in the nanomolar range. mdpi.com

Table 2: Docking Scores and Predicted Inhibition Constants for Indoloquinoline Conjugates

CompoundTargetDocking Score (kcal/mol)Predicted Ki (nM)
Conjugate 2Topoisomerase II–DNA complex-2.8
DiMIQ (Reference)Topoisomerase II–DNA complex-~280

Data sourced from a study on indolo[2,3-b]quinoline conjugates. mdpi.com

The biological activity and material properties of indolo[2,3-b]quinoxaline derivatives are governed by their intermolecular interactions with target macromolecules or other molecules in a condensed phase. nih.gov Theoretical studies, often coupled with molecular docking and DFT, provide detailed insights into the nature of these non-covalent interactions.

Key interactions identified for this class of compounds include:

Hydrogen Bonds: Conventional and carbon-hydrogen bonds are frequently observed in docking simulations between the ligands and amino acid residues of target proteins. researchgate.net

π-π Stacking: The planar, aromatic nature of the indolo[2,3-b]quinoxaline core facilitates π-π stacking interactions with the aromatic rings of amino acids (like tyrosine, phenylalanine) or DNA base pairs. nih.govresearchgate.net This is a crucial interaction for DNA intercalators. researchgate.net

Alkyl and π-Alkyl Interactions: These hydrophobic interactions contribute significantly to the binding affinity and stability of the ligand-target complex. researchgate.net

Electrostatic Interactions: For charged derivatives, electrostatic forces can play a significant role in binding, particularly with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Hirshfeld surface analysis, a computational method to visualize and quantify intermolecular interactions in crystal structures, has been applied to quinoxaline derivatives. nih.gov For 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, this analysis revealed that the most significant contributions to crystal packing come from H⋯H (51.7%), H⋯C/C⋯H (26%), and H⋯O/O⋯H (8.5%) contacts, quantifying the importance of various weak interactions in the solid state. nih.gov

Applications in Materials Science and Emerging Technologies

Organic Electronics

The field of organic electronics leverages carbon-based materials in electronic devices. Derivatives of the indolo[2,3-b]quinoxaline family have been identified as valuable components in this arena.

Indolo[2,3-b]quinoxaline derivatives have been investigated for their semiconducting properties. researchgate.net The inherent electron-deficient nature of the quinoxaline (B1680401) moiety allows these compounds to function as n-type semiconductors, which are essential for the fabrication of organic electronic devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). researchgate.net In OLEDs, these materials can be employed in the emitting layer, where their molecular structure can be tailored to produce light of specific colors, including deep-red emissions. researchgate.net The rigid and planar structure of the indolo[2,3-b]quinoxaline core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Derivative Class Potential Application Key Property
Indolo[2,3-b]naphtho[2,3-f]quinoxalinen-type materials in organic electronicsLow-lying LUMO energy levels
General Indolo[2,3-b]quinoxaline (IQ)Emitting layers in OLEDs, Electron-transporting layersTunable emission spectra, Good charge transport

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a type of low-cost solar cell belonging to the group of thin-film solar cells. They are based on a semiconductor formed between a photo-sensitized anode and an electrolyte.

Chemosensor Development

Chemosensors are molecular devices that detect and signal the presence of specific chemical species. The photophysical properties of indolo[2,3-b]quinoxaline derivatives make them attractive candidates for the development of fluorescent and colorimetric sensors.

Derivatives of the indolo[2,3-b]quinoxaline scaffold have the potential to be developed into multifunctional chemosensors. researchgate.net Their fluorescence can be quenched or enhanced in the presence of specific metal ions, anions, or other analytes. This response is often due to the interaction of the analyte with the nitrogen atoms in the quinoxaline ring or with other functional groups attached to the core structure. The extended π-system of the molecule can amplify these small interaction events into a detectable optical signal. This makes them suitable for applications in environmental monitoring and biological sensing. For instance, quinoxaline-based sensors have been developed for the detection of pH and various metal cations. mdpi.com

Sensor Type Target Analyte Sensing Mechanism
Quinoxaline-based fluorescent sensorpHChanges in fluorescence upon protonation/deprotonation
Quinoxaline-based colorimetric sensorMetal CationsColor change upon coordination with metal ions

Future Research Trajectories and Challenges

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of new and improved synthetic methods for 13H-Benz researchgate.netindolo[2,3-b]quinoxaline derivatives is crucial for accelerating research and enabling large-scale production. While traditional methods often involve the condensation of isatins with o-phenylenediamines, contemporary research is focused on more efficient and selective pathways. benthamscience.comresearchgate.net

Future efforts will likely concentrate on:

Microwave-Assisted Synthesis: This technique has already been shown to be an effective and convenient method for producing various indolo[2,3-b]quinoxaline derivatives, often leading to higher yields and shorter reaction times. benthamscience.comresearchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies increasingly rely on powerful reactions catalyzed by transition metals. For this scaffold, methods like the Buchwald–Hartwig and Suzuki cross-coupling reactions, as well as Sonogashira-Hagihara C-C cross-coupling, are being explored to build the complex ring system and introduce diverse substituents. researchgate.netresearchgate.netjomardpublishing.com

Intramolecular Cyclization Strategies: A promising route involves intramolecular oxidative cyclodehydrogenation, also known as SNH reactions. researchgate.netresearchgate.net This approach allows for the efficient formation of the final ring structure from appropriately designed precursors.

Copper-Catalyzed Ullmann Protocol: The modified Ullmann reaction, catalyzed by copper, is another avenue being investigated for the synthesis of specific derivatives, particularly for forming C-N bonds. jomardpublishing.com

The primary challenges in this area are to develop methodologies that are not only high-yielding but also offer excellent regioselectivity, allowing for precise control over the substitution patterns on the core structure. Furthermore, a focus on "green" chemistry principles, such as using water as a solvent and avoiding toxic catalysts, is becoming increasingly important. researchgate.net

Discovery of New Biological Targets and Mechanisms of Action

Historically, the pharmacological effects of indolo[2,3-b]quinoxaline derivatives have been primarily attributed to their action as DNA intercalating agents. researchgate.netnih.gov This mechanism underpins their observed antiviral and cytotoxic activities. nih.govresearchgate.net However, recent research is beginning to unveil a more complex pharmacological profile, suggesting that these compounds may interact with a variety of biological targets.

Future research is poised to explore:

Enzyme Inhibition: A significant recent finding is the identification of a 6H-indolo-[2,3-b]-quinoxaline derivative as a promising bifunctional inhibitor of the SHP1 enzyme, which is implicated in cancer and other diseases. rsc.org This opens up a new class of potential targets beyond DNA.

Antimicrobial and Antitubercular Activity: Several studies have highlighted the potential of these compounds as antimicrobial agents. researchgate.net Specifically, a moderate bacteriostatic effect against Mycobacterium tuberculosis has been demonstrated, suggesting a plausible mechanism of action that warrants further investigation through molecular docking and other techniques. researchgate.netnih.gov

Modulation of Multidrug Resistance (MDR): Interestingly, while some derivatives show poor inhibitory activity against topoisomerase II, they exhibit significant MDR modulating activity. nih.govresearchgate.net Understanding this mechanism could lead to new strategies for overcoming drug resistance in cancer therapy.

A key challenge will be to move beyond the traditional focus on DNA intercalation and to identify and validate new protein targets. This will require a combination of high-throughput screening, proteomics, and detailed biochemical and cellular assays to elucidate the specific mechanisms of action.

Development of Advanced Computational Models for Predictive Design

Computational chemistry is becoming an indispensable tool in the design and optimization of novel therapeutic agents and materials. For the 13H-Benz researchgate.netindolo[2,3-b]quinoxaline scaffold, computational models are being used to predict activity, understand structure-activity relationships, and guide synthetic efforts.

Key areas for future development include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been successfully applied to correlate the structural features of 6H-indolo[2,3-b]quinoxaline derivatives with their cytotoxic activity. nih.gov These models suggest that incorporating cyclic substituents or those with primary carbon atoms could enhance potency. researchgate.netnih.gov Future QSAR studies could be expanded to predict other biological activities and physicochemical properties.

Molecular Docking: Docking simulations are crucial for elucidating the binding modes of these compounds with their biological targets. nih.gov They have been used to propose mechanisms for antimycobacterial activity and to understand interactions with DNA. researchgate.netnih.gov As new protein targets are identified, docking will be essential for designing derivatives with improved affinity and selectivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum mechanical methods are being used to investigate the electronic and photophysical properties of indolo[2,3-b]quinoxaline derivatives. rsc.orgnih.gov Such calculations are vital for designing molecules with specific optical and electronic characteristics for applications in materials science.

The primary challenge lies in the accuracy and predictive power of these models. Integrating experimental data with increasingly sophisticated computational methods will be key to developing robust models that can reliably guide the design of new compounds with desired properties.

Integration into Multi-Functional Hybrid Materials and Systems

The unique photophysical and electrochemical properties of the 13H-Benz researchgate.netindolo[2,3-b]quinoxaline core make it an attractive building block for advanced functional materials. benthamscience.comnih.gov Research is expanding beyond biological applications to explore the potential of these compounds in various technological fields.

Future trajectories in materials science include:

Organic Electronics: Indolo[2,3-b]quinoxaline derivatives are being investigated for use in a range of electronic applications, including as semiconductors, chemical sensors, and as emitting layers in organic light-emitting diodes (OLEDs), particularly for deep-red and deep-blue emission. benthamscience.comrsc.org

Dye-Sensitized Solar Cells (DSSCs): The scaffold has been employed as the main building block in the design of metal-free organic dyes for use as sensitizers and co-sensitizers in DSSCs, demonstrating promising photovoltaic performance. rsc.org

Redox Flow Batteries (RFBs): In a novel application, the indolo[2,3-b]quinoxaline scaffold has been identified as a highly stable anolyte material for nonaqueous redox flow batteries. nih.govnih.govrwth-aachen.de Derivatives have shown low reduction potentials and high solubility, making them promising for grid-scale energy storage. nih.govnih.govrwth-aachen.derwth-aachen.de

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